
1-Ethyl 4-methyl 2-oxosuccinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethyl 4-methyl 2-oxosuccinate is an organic compound with the molecular formula C7H10O5 It is a derivative of succinic acid, featuring an ethyl group at the first carbon and a methyl group at the fourth carbon, along with a keto group at the second carbon
准备方法
Synthetic Routes and Reaction Conditions: 1-Ethyl 4-methyl 2-oxosuccinate can be synthesized through several methods. One common approach involves the esterification of 4-methyl-2-oxosuccinic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
化学反应分析
Types of Reactions: 1-Ethyl 4-methyl 2-oxosuccinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding 1-ethyl 4-methyl 2-hydroxysuccinate.
Substitution: The ethyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenating agents such as thionyl chloride (SOCl2) can be used to introduce halogen atoms into the molecule.
Major Products:
Oxidation: 1-ethyl 4-methyl 2-oxosuccinic acid.
Reduction: 1-ethyl 4-methyl 2-hydroxysuccinate.
Substitution: Various halogenated derivatives depending on the substituent introduced.
科学研究应用
1-Ethyl 4-methyl 2-oxosuccinate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme-catalyzed reactions, providing insights into metabolic pathways and enzyme mechanisms.
Medicine: Research into potential therapeutic applications includes its use as a precursor for drug development, particularly in the synthesis of compounds with anti-inflammatory and analgesic properties.
Industry: It is utilized in the production of specialty chemicals and as a building block for polymers and resins.
作用机制
The mechanism of action of 1-ethyl 4-methyl 2-oxosuccinate involves its interaction with specific molecular targets, such as enzymes and receptors. The keto group at the second carbon is particularly reactive, allowing the compound to participate in various biochemical reactions. These interactions can modulate enzyme activity, influence metabolic pathways, and alter cellular functions.
相似化合物的比较
1-Ethyl 2-oxosuccinate: Lacks the methyl group at the fourth carbon, resulting in different reactivity and applications.
4-Methyl 2-oxosuccinate:
2-Oxosuccinate: The parent compound without any alkyl substitutions, serving as a fundamental building block in organic synthesis.
Uniqueness: 1-Ethyl 4-methyl 2-oxosuccinate is unique due to the presence of both ethyl and methyl groups, which confer distinct chemical properties and reactivity
属性
分子式 |
C7H10O5 |
|---|---|
分子量 |
174.15 g/mol |
IUPAC 名称 |
1-O-ethyl 4-O-methyl 2-oxobutanedioate |
InChI |
InChI=1S/C7H10O5/c1-3-12-7(10)5(8)4-6(9)11-2/h3-4H2,1-2H3 |
InChI 键 |
LNXWFFFSXOEROP-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(=O)CC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


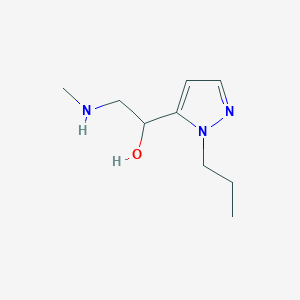
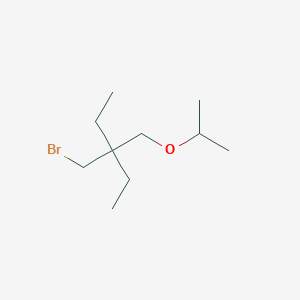
![[5-(2,3-dihydro-1H-inden-5-yl)-1H-pyrazol-3-yl]methanamine](/img/structure/B15327404.png)
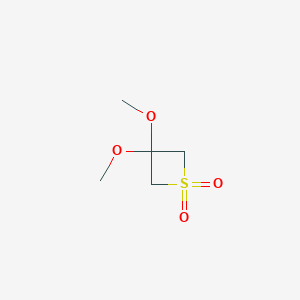
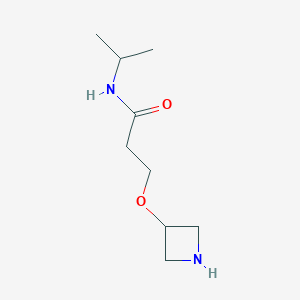
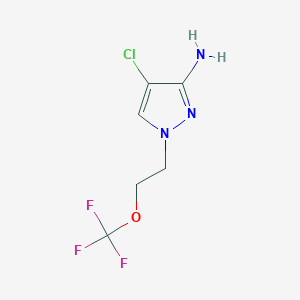
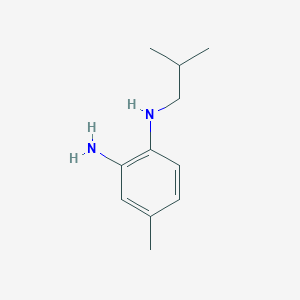
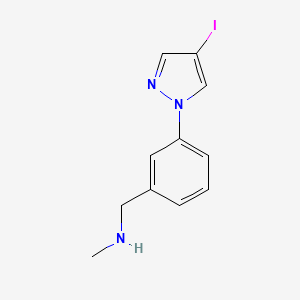
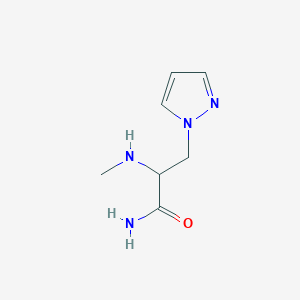
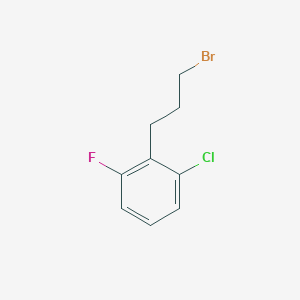
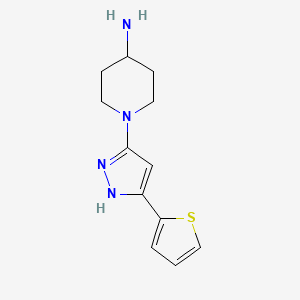
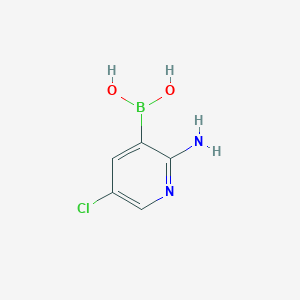

![[(3aR,4R,5R,6aS)-4-[(3S)-3-[tert-butyl(dimethyl)silyl]oxy-5-phenylpent-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B15327491.png)
